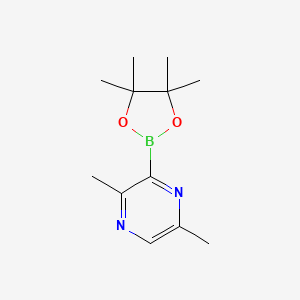![molecular formula C16H24N2O3 B12102729 tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinylcarbamate . Its molecular formula is C16H24N2O3, and it has a molecular weight of 292.38 g/mol.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the reaction of tert-butyl carbamate with a suitable amine, specifically 4-(4-methoxyphenyl)pyrrolidine. The reaction proceeds under appropriate conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and scalability would be essential for industrial applications.
Chemical Reactions Analysis
Reactivity:
Reduction: Reduction reactions could potentially convert the carbamate group to an amine.
Substitution: The tert-butyl group may be susceptible to nucleophilic substitution reactions.
Amine Synthesis: tert-butyl carbamate reacts with 4-(4-methoxyphenyl)pyrrolidine in the presence of suitable catalysts or reagents.
Purification: Standard purification techniques such as column chromatography or recrystallization are employed.
Major Products: The major product is the desired tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate itself.
Scientific Research Applications
This compound finds applications in various scientific fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Pharmacology: Researchers explore its potential as a modulator of specific biological targets.
Chemical Biology: Investigations into its interactions with cellular components and pathways.
Mechanism of Action
The exact mechanism of action remains to be elucidated. it likely involves interactions with specific receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds such as tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate and tert-butyl carbamate . Highlighting the uniqueness of tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate would require further investigation.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
NTUSMEQMZHLYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)

![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



